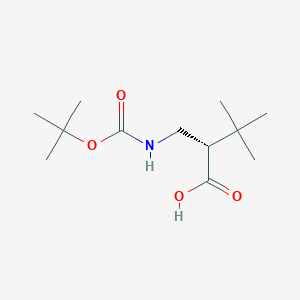
1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine is an organic compound that belongs to the class of piperazines. It features a benzodioxin ring fused to a piperazine moiety, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Analyse Des Réactions Chimiques
1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or sulfonyl chlorides, leading to the formation of N-substituted derivatives.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperazine can be compared with other similar compounds, such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the piperazine moiety, making it less versatile in terms of chemical reactivity and biological activity.
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine: This compound has a sulfonyl group instead of a carbonyl group, which can significantly alter its chemical properties and biological activities.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-benzodioxin-6-yl(piperazin-1-yl)methanone |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-5-3-14-4-6-15)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9,14H,3-8H2 |
Clé InChI |
RQQFYYNQHFAYJW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)









